molecular formula C16H15BrN2O2S2 B12026769 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one CAS No. 617697-83-3

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one

Cat. No.: B12026769
CAS No.: 617697-83-3
M. Wt: 411.3 g/mol
InChI Key: BTCYUMYSGWPOEC-SEYXRHQNSA-N
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Description

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique combination of indoline and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one typically involves a multi-step processThe reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-propyl-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Properties

CAS No.

617697-83-3

Molecular Formula

C16H15BrN2O2S2

Molecular Weight

411.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15BrN2O2S2/c1-3-7-19-15(21)13(23-16(19)22)12-10-8-9(17)5-6-11(10)18(4-2)14(12)20/h5-6,8H,3-4,7H2,1-2H3/b13-12-

InChI Key

BTCYUMYSGWPOEC-SEYXRHQNSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC)SC1=S

Origin of Product

United States

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